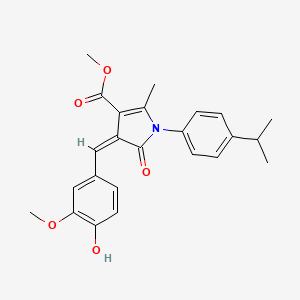

![molecular formula C17H19ClN2O4 B4617178 N-(5-氯-2-甲氧苯基)-N'-[2-(2-甲氧苯氧基)乙基]脲](/img/structure/B4617178.png)

N-(5-氯-2-甲氧苯基)-N'-[2-(2-甲氧苯氧基)乙基]脲

描述

Synthesis Analysis The synthesis of N-substituted phenyl-N'-(substituted phenyl)ureas involves lithiation and subsequent reaction with various electrophiles, showcasing a method to introduce different substituents onto the phenyl ring. The directed lithiation of N,N-dimethylurea derivatives followed by reaction with electrophiles demonstrates high yields of substituted products, highlighting an effective approach to the synthesis of complex urea derivatives (Smith et al., 2013). Additionally, the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas from carboxylic acids offers a single-pot, racemization-free method, emphasizing efficiency and environmental friendliness in synthesizing urea compounds (Thalluri et al., 2014).

Molecular Structure Analysis The crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, with its unique Z′=5 value, illustrates the complexity and diversity of urea derivatives at the molecular level. This structure provides insight into how simple molecules can form highly complicated solid-state structures through different orientations and hydrogen bond interactions (Kumar et al., 2000).

Chemical Reactions and Properties The chemical reactivity and properties of urea derivatives can be manipulated through the substitution on the phenyl ring, as demonstrated by the synthesis of various N-substituted phenyl-N'-(substituted phenyl)ureas. These compounds have shown potential in applications such as plant growth regulation, indicating the versatility of urea derivatives in chemical reactions and their potential for a wide range of applications (Xin-jian et al., 2006).

Physical Properties Analysis The synthesis and crystal structure analysis of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea reveal its crystalline nature and specific physical properties, such as melting points and solubility, which are crucial for its applications in various fields. The single-crystal X-ray diffraction method helps in understanding the precise molecular arrangement and physical properties of urea derivatives (Hu et al., 2018).

科学研究应用

用于医学应用的脲酶抑制剂

尿素衍生物等脲酶抑制剂因其在治疗由产生脲酶的细菌(如胃中的幽门螺杆菌和尿路中的变形杆菌属)引起的感染方面的潜力而被广泛研究。这些化合物可以为管理对常规抗生素产生抗性的感染提供新的治疗策略。Kosikowska 和 Berlicki 的综述强调了脲酶抑制剂的重要性,并讨论了进一步探索其在医学中的潜力的必要性,表明类似于 N-(5-氯-2-甲氧苯基)-N'-[2-(2-甲氧苯氧基)乙基]脲的化合物可能在这一领域有应用 (Kosikowska & Berlicki, 2011)。

食品保鲜中的抗菌特性

绿原酸是一种酚类化合物,对包括细菌、酵母菌、霉菌、病毒和变形虫在内的多种生物表现出抗菌活性。这种活性对于食品工业在寻找用于食品保鲜的天然分子方面是有益的。虽然与 N-(5-氯-2-甲氧苯基)-N'-[2-(2-甲氧苯氧基)乙基]脲没有直接关系,但这个例子说明了具有抗菌特性的化合物在提高食品安全性和保质期方面的潜力 (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017)。

环境影响和毒性研究

包括尿素衍生物在内的化学化合物的环境归宿和毒性是研究的关键领域。对烷基酚类及其乙氧基化物等化学物质的降解、持久性和毒理学影响的研究提供了对与各种化学化合物的使用相关的环境和健康风险的见解。这项研究对于开发用于工业和农业用途的更安全、更环保的化学品至关重要 (Ying, Williams, & Kookana, 2002)。

酚类化合物的生物利用度和生物功效

对包括绿原酸在内的多酚的生物利用度和生物功效的研究揭示了这些化合物的代谢途径和健康益处。了解此类化合物如何被吸收、代谢并发挥其生物学效应可以为开发具有增强健康益处的营养保健品和功能性食品提供信息。这个研究领域可能为研究 N-(5-氯-2-甲氧苯基)-N'-[2-(2-甲氧苯氧基)乙基]脲和类似化合物的生物活性提供背景 (Manach, Williamson, Morand, Scalbert, & Rémesy, 2005)。

属性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4/c1-22-14-8-7-12(18)11-13(14)20-17(21)19-9-10-24-16-6-4-3-5-15(16)23-2/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUBNTIFWXEEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4617098.png)

![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)

![3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4617136.png)

![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)

![ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B4617151.png)

![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)

![methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4617158.png)

![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)

![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B4617176.png)